molecular formula C11H17NO5 B590545 (2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid CAS No. 910548-25-3

(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid

Cat. No.: B590545
CAS No.: 910548-25-3
M. Wt: 243.259
InChI Key: PUWWSEAHCDYLHK-SVRRBLITSA-N
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Description

“(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid” is a chemical compound with diverse applications in scientific research . Its unique structure and properties make it suitable for drug development, peptide synthesis, and enzymatic studies.


Synthesis Analysis

The synthesis of “this compound” and similar compounds has been the subject of various studies. For instance, a method based on the reaction of readily available HCl salts of amino acid methyl esters with tetrabutylphosphonium amino acid ionic liquids has been reported . Another study discussed the asymmetric synthesis of N-tert-butoxycarbonyl α-amino acids .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its unique arrangement of atoms and functional groups. It is this structure that gives the compound its specific properties and reactivity.


Chemical Reactions Analysis

The compound “this compound” can participate in various chemical reactions due to its multiple reactive groups. For example, it has been used as a starting material in dipeptide synthesis with commonly used coupling reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by its molecular structure. These properties determine its behavior in different environments and its reactivity with other substances.

Scientific Research Applications

Asymmetric Synthesis and Derivatives

  • A study by Xue et al. (2002) detailed the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, highlighting the utility of similar compounds in complex organic syntheses starting from basic amino acid derivatives like L-aspartic acid (Xue et al., 2002).

Influenza Neuraminidase Inhibitors

  • Wang et al. (2001) explored the design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores, demonstrating the compound's role in developing potent antiviral agents. This work underscores the compound's relevance in medicinal chemistry, especially in the context of influenza therapy (Wang et al., 2001).

Advanced Organic Synthesis Techniques

  • Research by Marin et al. (2002) on diastereoselective hydroxylation of piperidin-2-ones for efficient synthesis of amino acids like 5-hydroxylysine showcases the compound's involvement in sophisticated organic synthesis methodologies, further illustrating its significance in synthesizing biologically important molecules (Marin et al., 2002).

Mechanism of Action

The mechanism of action of “(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid” in chemical reactions is determined by its molecular structure and the nature of its functional groups. For instance, in dipeptide synthesis, a distinctive coupling reagent was found to enhance amide formation in the compound without the addition of base .

Safety and Hazards

The safety and hazards associated with “(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid” depend on its physical and chemical properties. Proper handling and storage are essential to ensure safety .

Future Directions

The future directions for research on “(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid” could include further exploration of its synthesis methods, investigation of its reactivity in different chemical reactions, and evaluation of its potential applications in various fields .

Properties

IUPAC Name

(2S,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-6-5-7(13)12(8(6)9(14)15)10(16)17-11(2,3)4/h6,8H,5H2,1-4H3,(H,14,15)/t6-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWWSEAHCDYLHK-SVRRBLITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)N([C@@H]1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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